molecular formula C23H30N4O6 B560578 E3 Ligase Ligand-Linker Conjugates 20 CAS No. 1950635-15-0

E3 Ligase Ligand-Linker Conjugates 20

Cat. No.: B560578
CAS No.: 1950635-15-0
M. Wt: 458.5 g/mol
InChI Key: QTUVCTXXMOZFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-amido-C8-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins by guiding them to the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 20, also known as Thalidomide-O-amido-C8-NH2, is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

Thalidomide-O-amido-C8-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker . This compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional small molecules that utilize the ubiquitin proteasome system (UPS) to degrade proteins of interest (POI) . They act catalytically to induce protein degradation in a sub-stoichiometric manner .

Biochemical Pathways

The ubiquitin-proteasome system (UPS) is a key pathway affected by this compound . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Pharmacokinetics

It is known that proteolysis targeting chimeras (protacs), which thalidomide-o-amido-c8-nh2 is used to synthesize, act catalytically to induce protein degradation in a sub-stoichiometric manner . This unique mechanism of action allows PROTACs to produce longer and stronger biological effects than traditional small molecule inhibitors on a target, which allows PROTACs to be used at a much less intensive dosing regimen to be therapeutically effective than small molecule inhibitors and thus reduce the risk of undesirable side effects that usually result from off-target binding of small molecule inhibitors when used at higher concentrations .

Result of Action

The result of the action of this compound is the degradation of proteins of interest (POI) through the ubiquitin proteasome system (UPS) . This leads to the regulation of various biological processes and cellular responses to stress signals associated with cancer development .

Biochemical Analysis

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 20 plays a crucial role in biochemical reactions. It is part of a three-enzyme ubiquitination cascade, along with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This ubiquitination modification is involved in almost all life activities of eukaryotes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the degradation of over 80% proteins in cells . Its dysregulation has been revealed in most hallmarks of cancer . This compound can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Temporal Effects in Laboratory Settings

It is known that the ubiquitin-proteasome degradation pathway, which this compound is a part of, is one of the most important mechanisms for controlling the levels of protein expression .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . This system regulates the degradation of over 80% proteins in cells .

Transport and Distribution

It is known that this compound can selectively attach ubiquitin to specific substrates .

Subcellular Localization

It is known that this compound is involved in the ubiquitin-proteasome system, a major pathway for protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C8-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes peptide coupling reactions facilitated by the presence of an amine group. Reductive amination is also a common method used for linker attachment .

Industrial Production Methods: Industrial production of Thalidomide-O-amido-C8-NH2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored as a powder at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-amido-C8-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C8-NH2, which can be used in further chemical synthesis or as intermediates in the production of PROTACs .

Scientific Research Applications

Thalidomide-O-amido-C8-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein degradation.

    Biology: Helps in understanding the mechanisms of protein degradation and the role of ubiquitin ligases.

    Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Uniqueness: Thalidomide-O-amido-C8-NH2 is unique due to its specific linker structure, which allows for efficient conjugation with various targeting ligands. This makes it a versatile tool in the synthesis of PROTACs and other protein-degrading compounds .

Properties

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVCTXXMOZFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112841
Record name N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950635-15-0
Record name N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1950635-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 Ligase Ligand-Linker Conjugates 20
Reactant of Route 2
E3 Ligase Ligand-Linker Conjugates 20
Reactant of Route 3
Reactant of Route 3
E3 Ligase Ligand-Linker Conjugates 20
Reactant of Route 4
Reactant of Route 4
E3 Ligase Ligand-Linker Conjugates 20
Reactant of Route 5
E3 Ligase Ligand-Linker Conjugates 20
Reactant of Route 6
E3 Ligase Ligand-Linker Conjugates 20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.